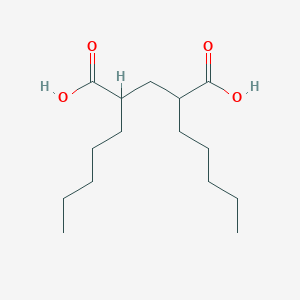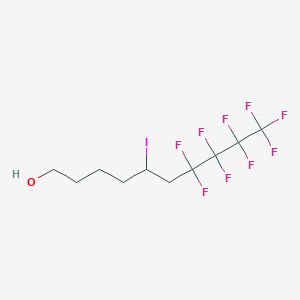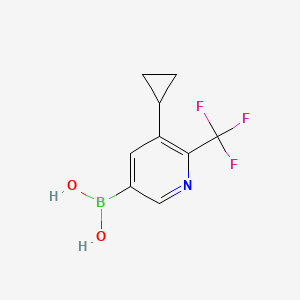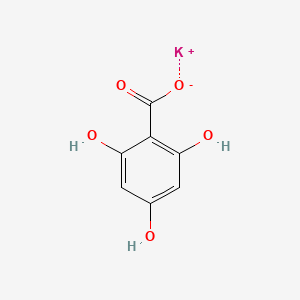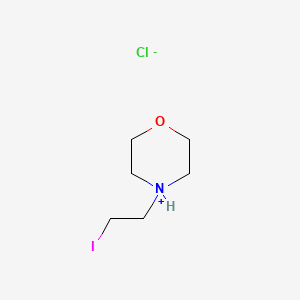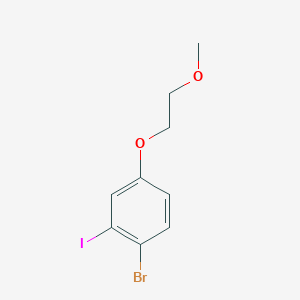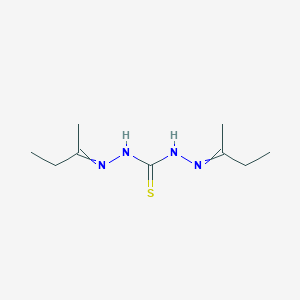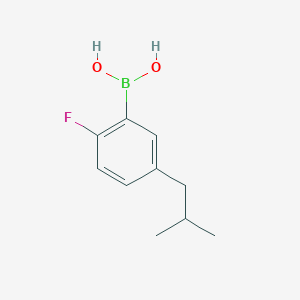
(2-Fluoro-5-isobutylphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Fluoro-5-isobutylphenyl)boronic acid is an organoboron compound with the molecular formula C10H14BFO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a fluorine atom at the 2-position and an isobutyl group at the 5-position. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (2-Fluoro-5-isobutylphenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. Typically, this reaction is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids . Another method involves the borylation of aryl halides or triflates using pinacolborane in the presence of a palladium catalyst and a tertiary amine base .
Industrial Production Methods: Industrial production methods for boronic acids often involve continuous flow setups for handling and performing organolithium chemistry on a multigram scale. This allows for the synthesis of various compounds with high throughput and efficiency . Additionally, photoinduced borylation of haloarenes and arylammonium salts provides a metal-free and additive-free approach to producing boronic acids .
Analyse Chemischer Reaktionen
Types of Reactions: (2-Fluoro-5-isobutylphenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide . This reaction is catalyzed by palladium and typically occurs under mild conditions, making it highly functional group tolerant .
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate or sodium hydroxide. The reactions are often carried out in solvents like toluene or ethanol at temperatures ranging from room temperature to 100°C .
Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Wissenschaftliche Forschungsanwendungen
(2-Fluoro-5-isobutylphenyl)boronic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex molecules through cross-coupling reactions . In biology, boronic acids are known to interact with diols, making them useful in the development of sensors and diagnostic tools . In medicine, boronic acids have been explored for their potential as enzyme inhibitors and therapeutic agents . Additionally, in industry, boronic acids are used in the production of polymers and materials with unique properties .
Wirkmechanismus
The mechanism by which (2-Fluoro-5-isobutylphenyl)boronic acid exerts its effects is primarily through its ability to form stable covalent bonds with diols and other nucleophiles. This interaction is facilitated by the vacant p orbital on the boron atom, which allows it to act as a Lewis acid . In cross-coupling reactions, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to (2-Fluoro-5-isobutylphenyl)boronic acid include other arylboronic acids, such as phenylboronic acid, 4-fluorophenylboronic acid, and 3-isobutylphenylboronic acid . Compared to these compounds, this compound offers unique reactivity due to the presence of both the fluorine and isobutyl substituents, which can influence its electronic and steric properties .
Eigenschaften
Molekularformel |
C10H14BFO2 |
|---|---|
Molekulargewicht |
196.03 g/mol |
IUPAC-Name |
[2-fluoro-5-(2-methylpropyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H14BFO2/c1-7(2)5-8-3-4-10(12)9(6-8)11(13)14/h3-4,6-7,13-14H,5H2,1-2H3 |
InChI-Schlüssel |
FYLGYWWIYLLVFT-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=CC(=C1)CC(C)C)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


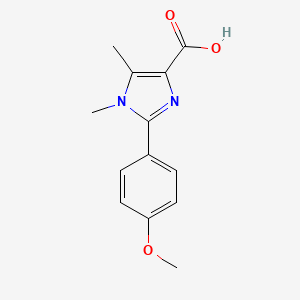
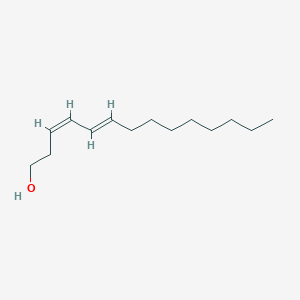
![1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-ethyl-5-fluoro-2-methoxybenzene](/img/structure/B14074272.png)
